molecular formula C14H11N3O4S B4184757 N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B4184757
M. Wt: 317.32 g/mol
InChI Key: ZUOQSYLYVSHUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is an organic compound that belongs to the class of benzoxadiazoles This compound is known for its unique structural features, which include a benzoxadiazole ring fused with a sulfonamide group and an acetyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the following steps:

    Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized through the cyclization of o-nitroaniline with a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzoxadiazole intermediate with a sulfonyl chloride derivative, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.

    Acetylation of the Phenyl Ring: The final step involves the acetylation of the phenyl ring using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzoxadiazole derivatives.

Scientific Research Applications

N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules and as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and as a candidate for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural and electronic properties.

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form hydrogen bonds with biological macromolecules, while the benzoxadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-carboxamide
  • N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-thiol
  • N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-amine

Uniqueness

N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the benzoxadiazole ring with the sulfonamide and acetyl-substituted phenyl ring enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-9(18)10-5-2-3-6-11(10)17-22(19,20)13-8-4-7-12-14(13)16-21-15-12/h2-8,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOQSYLYVSHUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816549
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.